5-Chloro-2H-indazol-2-amine
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Overview
Description
5-Chloro-2H-indazol-2-amine: is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 5-position and an amine group at the 2-position of the indazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .
Industrial Production Methods: Industrial production of 5-Chloro-2H-indazol-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2H-indazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-2H-indazol-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Chloro-2H-indazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function . This inhibition can disrupt key biological pathways, leading to therapeutic effects in various diseases.
Comparison with Similar Compounds
1H-Indazole: A structurally similar compound with a hydrogen atom at the 1-position instead of chlorine.
2H-Indazole: Another tautomeric form of indazole with different chemical properties.
5-Bromo-2H-indazol-2-amine: Similar to 5-Chloro-2H-indazol-2-amine but with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to the presence of the chlorine atom at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H6ClN3 |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-chloroindazol-2-amine |
InChI |
InChI=1S/C7H6ClN3/c8-6-1-2-7-5(3-6)4-11(9)10-7/h1-4H,9H2 |
InChI Key |
DRVKJUUBTBDTEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(C=C2C=C1Cl)N |
Origin of Product |
United States |
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